2-Dimethylaminofluorene

Description

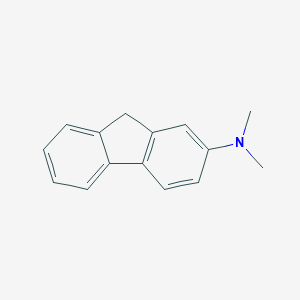

Structure

2D Structure

3D Structure

Properties

CAS No. |

13261-62-6 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

N,N-dimethyl-9H-fluoren-2-amine |

InChI |

InChI=1S/C15H15N/c1-16(2)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3 |

InChI Key |

DBNDQWSTOSZFHI-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Other CAS No. |

13261-62-6 |

Synonyms |

2-(dimethylamino)fluorene |

Origin of Product |

United States |

Synthetic Methodologies for the Construction and Derivatization of 2 Dimethylaminofluorene

Primary Synthetic Routes to the 2-Dimethylaminofluorene Core Structure

The construction of the this compound core is typically achieved through multi-step synthetic sequences, often starting from more readily available fluorene (B118485) or substituted fluorene precursors. The key transformation involves the introduction of the dimethylamino group onto the fluorene ring system.

Exploration of Precursor Syntheses and Mechanistic Pathways

A common strategy to synthesize the this compound scaffold involves the reductive amination of a corresponding amino-substituted fluorene. This pathway often begins with a nitro-substituted fluorene derivative, which is a versatile precursor.

One documented route starts with 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene. The synthesis proceeds through several key steps:

Cyanation: The bromo group is substituted with a cyano group via a nucleophilic substitution reaction using copper(I) cyanide (CuCN). This step yields 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. nih.gov

Nitro Group Reduction: The nitro group is then reduced to a primary amine. A common method for this transformation is the use of hydrazine (B178648) in the presence of a catalyst, which selectively reduces the nitro group without affecting the nitrile, furnishing 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile. nih.gov

Reductive Methylation: The final step to introduce the dimethylamino group is a reductive methylation of the primary amine. This is typically achieved using paraformaldehyde as the source of the methyl groups and a reducing agent such as sodium cyanoborohydride. This reaction proceeds via the formation of an iminium intermediate which is subsequently reduced to yield the tertiary amine, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile in this specific example. nih.gov

The 9,9-dimethyl substitution on the fluorene core is often incorporated early in the synthesis to improve the solubility of the intermediates and final products.

Optimization of Reaction Parameters and Yield Enhancement in Laboratory-Scale Synthesis

The efficiency of the synthesis of this compound derivatives is highly dependent on the optimization of reaction conditions at each step. High yields are crucial for the practical application of these compounds in materials science.

A summary of a synthetic sequence and reported yields for a related derivative is presented below.

| Step | Precursor | Reagents | Product | Yield (%) |

| 1 | 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene | CuCN | 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | High |

| 2 | 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | Hydrazine | 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile | - |

| 3 | 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile | Paraformaldehyde, Sodium cyanoborohydride | 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile | - |

| 4 | 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile | DIBAL-H | 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | 69 |

Data compiled from a study on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. nih.gov

Advanced Functionalization Strategies for the this compound Scaffold

The inherent electronic properties of the this compound scaffold can be further tuned and expanded through various functionalization strategies. These modifications can target the fluorene ring system, the dimethylamine (B145610) moiety, or involve conjugation to other molecular units.

Regioselective Electrophilic Aromatic Substitution on the Fluorene Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The dimethylamino group is a strong activating group and an ortho, para-director. This directing effect is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) that forms during the reaction, particularly when the electrophile adds to the ortho or para positions.

Therefore, in electrophilic aromatic substitution reactions on this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the dimethylamino group (positions 1, 3, and 7). The precise regioselectivity will be influenced by steric hindrance and the specific reaction conditions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. latech.edu

| Reaction | Reagents | Expected Major Products (Substituent Position) |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-, 3-Nitro-, and 7-Nitro-2-dimethylaminofluorene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-, 3-Bromo-, and 7-Bromo-2-dimethylaminofluorene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-, 3-Acyl-, and 7-Acyl-2-dimethylaminofluorene |

Chemical Modifications and Transformations of the Dimethylamine Moiety

While the dimethylamino group is generally stable, it can undergo certain chemical transformations. For instance, tertiary amines can be oxidized, though this is less common on an aromatic ring unless specific oxidizing agents are employed. A more synthetically relevant transformation is the reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This modification would drastically alter the electronic properties of the molecule, converting the electron-donating dimethylamino group into a strongly electron-withdrawing quaternary ammonium group. Such a transformation could be used to modulate the optical and electronic characteristics of this compound derivatives.

Synthesis of Novel this compound Conjugates and Hybrid Molecules

A primary application of this compound is as an electron-donor (D) unit in donor-π-acceptor (D-π-A) architectures. nih.gov These molecules are of significant interest for applications in nonlinear optics and organic electronics. The synthesis of these conjugates typically involves condensing a functionalized this compound derivative, often an aldehyde, with a suitable π-conjugated linker or an electron-acceptor group.

For example, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde can be used as a common precursor to synthesize a series of D-π-A chromophores. nih.gov This aldehyde can undergo condensation reactions (e.g., Knoevenagel condensation) with various methylene-activated compounds that serve as electron acceptors. This strategy allows for the systematic modulation of the electronic and photophysical properties of the resulting materials by varying the strength of the acceptor and the length of the π-conjugated bridge. nih.gov The resulting chromophores often exhibit strong intramolecular charge transfer (ICT) from the dimethylaminofluorene donor to the acceptor unit upon photoexcitation. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Dimethylaminofluorene

Oxidative and Reductive Pathways Involving the 2-Dimethylaminofluorene System

The presence of the strongly electron-donating dimethylamino group makes the this compound system susceptible to oxidation. Electrochemical studies on analogous compounds indicate that oxidation typically occurs in a stepwise manner, involving distinct electron transfer processes.

Upon one-electron oxidation, this compound is expected to form a stable radical cation. In such species, the positive charge and the unpaired electron are primarily localized on the nitrogen atom of the dimethylamino group, a common feature for oxidized aromatic amines. beilstein-journals.orgnih.gov These amine radical cations are recognized as key transient intermediates in various chemical and biological processes. beilstein-journals.orgnih.gov

The formation of the radical cation dramatically increases the acidity of the protons on the molecule, particularly at the C9 position (the methylene bridge) of the fluorene (B118485) core. princeton.edu For the unsubstituted fluorene radical cation, the pKa of the C9 proton is estimated to be -17, a drastic decrease from the pKa of 22.6 in the neutral molecule. princeton.edu This suggests that the this compound radical cation could readily undergo deprotonation at the C9 position to form a neutral α-amino radical, a different type of reactive intermediate. This deprotonation pathway is a major route for the subsequent reactions of amine radical cations. princeton.edu

The transient amine radical cation of this compound and its subsequent intermediates can be characterized using techniques such as cyclic voltammetry, electron spin resonance (ESR) spectroscopy, and mass spectrometry, with electrospray ionization mass spectrometry (ESI-MS) being particularly useful for detecting fleeting radical cation intermediates directly from reaction solutions. nsf.gov

The first oxidation is a quasi-reversible, one-electron process attributed to the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO) of the N,N-dimethylamine group. The second oxidation event, occurring at a higher potential, corresponds to the oxidation of the fluorene π-system.

The table below presents the oxidation potentials for a series of related chromophores, illustrating the typical potential range for the oxidation of the dimethylaminofluorene core.

| Compound | First Oxidation Potential (Eox1, V) | Second Oxidation Potential (Eox2, V) |

|---|---|---|

| Chromophore 8 | 0.74 | 1.30 |

| Chromophore SS1 | 0.81 | 1.35 |

| Chromophore SS2 | 0.77 | - |

| Chromophore SS3 | 0.82 | 1.34 |

| Chromophore SS4 | 0.91 | 1.31 |

| Chromophore SS5 | 0.80 | 1.32 |

Data adapted from studies on chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine core in dichloromethane. The first potential corresponds to the oxidation of the dimethylamine (B145610) subunit, and the second to the fluorene moiety.

The electron-donating nature of the dimethylamino group lowers the oxidation potential of the fluorene system compared to the unsubstituted parent molecule, making it more readily oxidized.

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound is dominated by the electron-donating character of the dimethylamino group, which enhances the nucleophilicity of the aromatic system and directs the course of substitution reactions.

The dimethylamino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org It donates electron density to the fluorene ring system through resonance, increasing the ring's nucleophilicity and making it significantly more reactive towards electrophiles than unsubstituted benzene or fluorene. libretexts.orgmasterorganicchemistry.com

This electron donation is not uniform; the electron density is preferentially increased at the positions ortho and para to the substituent. For this compound, this corresponds to the C1, C3, and C7 positions. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are predicted to occur selectively at these sites. libretexts.orgmasterorganicchemistry.com The general mechanism for EAS involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by rapid deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu

Furthermore, the nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it a nucleophilic center. It can react with electrophiles, such as alkyl halides, to form a quaternary ammonium (B1175870) salt.

A key feature of the fluorene scaffold is the reactivity of the C9 methylene protons. These protons are significantly more acidic (pKa ≈ 22.6 in DMSO) than typical methylene protons due to the stability of the resulting conjugate base, the fluorenyl anion. princeton.edu Deprotonation at the C9 position results in a planar, 6-π-electron cyclopentadienyl anion that is fused to two benzene rings, a highly stable aromatic system.

The presence of the electron-donating dimethylamino group at the C2 position is expected to slightly decrease the acidity of the C9 protons compared to unsubstituted fluorene by inductively pushing electron density into the ring system. However, the C9 position remains the most prominent site of acidic reactivity. Treatment with a strong base, such as an organolithium reagent or potassium hydroxide, will readily generate the corresponding C9-fluorenyl anion. researchgate.net This anion is a potent nucleophile and can be used to introduce a wide variety of substituents at the C9 position through reactions with electrophiles. Additionally, the C9 position can participate in condensation reactions, such as the Knoevenagel condensation with aldehydes, to form dibenzofulvene derivatives. mdpi.com

Photophysical and Photochemical Transformations of this compound

The combination of an electron-donating group (-NMe₂) and an electron-accepting π-conjugated system (fluorene) makes this compound a classic donor-acceptor chromophore with distinct photophysical properties.

Upon absorption of light, the molecule is promoted to an electronic excited state. In such donor-acceptor systems, this excitation often leads to a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). rsc.orgresearchgate.net An electron is effectively transferred from the dimethylamino "donor" to the fluorene "acceptor" moiety, resulting in a highly polar excited state with a much larger dipole moment than the ground state. researchgate.netmdpi.com

This ICT character has several important consequences for its fluorescence properties:

Large Stokes Shift : The emission of light (fluorescence) occurs from the relaxed, highly polar ICT state back to the less polar ground state. This significant change in electronic distribution and geometry between the excited and ground states typically results in a large separation between the absorption and emission maxima, known as the Stokes shift.

Solvatochromism : The energy of the highly polar ICT excited state is strongly stabilized by polar solvents. Consequently, the fluorescence emission maximum of this compound is expected to show a pronounced red-shift (bathochromic shift) as the polarity of the solvent increases. rajpub.com This sensitivity to the local environment makes such compounds useful as fluorescent probes. In some cases, this can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where the donor group twists perpendicularly to the acceptor plane in the excited state, leading to dual fluorescence in certain solvents. mdpi.comnih.govsemanticscholar.org

While detailed data for this compound is limited, related aminofluorene derivatives exhibit strong fluorescence, often with high quantum yields after conjugation to other molecules. semanticscholar.orgucf.edu The estimated atmospheric half-life for the related 2-aminofluorene, based on its reaction with photochemically produced hydroxyl radicals, is approximately two hours, indicating that the fluorene ring system is susceptible to photochemical degradation in the presence of reactive oxygen species. nih.gov

The table below summarizes key photophysical properties for a related fluorenyl conjugate, highlighting the characteristics of this class of fluorophores.

| Compound/Conjugate | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Amine-reactive probe 1 | - | 400 | - |

| Cyclic peptide-conjugate 7 | 352 | 460 | 0.90 |

| Reelin bioconjugate 5 | 357, 375 | 455 | - |

Data from studies on amine-reactive fluorenyl-based probes and their bioconjugates in DMSO and PBS buffer. semanticscholar.org

Advanced Spectroscopic and Crystallographic Approaches in 2 Dimethylaminofluorene Studies

Comprehensive Structural Assignment through High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are fundamental to elucidating the precise atomic connectivity and spatial arrangement of 2-Dimethylaminofluorene. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) provide unambiguous data for structural confirmation and the identification of related chemical species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining molecular structure in solution. For a complete and unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) signals of this compound, multi-dimensional NMR experiments are employed.

A standard ¹H NMR spectrum provides initial information on the number of distinct protons and their local chemical environments. However, due to the complexity of the aromatic fluorene (B118485) core, significant signal overlap can occur. To resolve this, two-dimensional techniques are essential. A Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons within the aromatic rings.

To definitively assign each proton to its corresponding carbon, a Heteronuclear Single Quantum Coherence (HSQC) spectrum is used. This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. Further connectivity information is obtained from a Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which maps longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and linking the dimethylamino substituent to the fluorene skeleton.

Conformational details are probed using the Nuclear Overhauser Effect (NOE), observed in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). NOE signals arise between protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOE data can confirm the spatial proximity between the methyl protons of the dimethylamino group and the adjacent aromatic protons on the fluorene ring, providing insight into the rotational dynamics around the C-N bond. In studies of related, more complex fluorene adducts, one- and two-dimensional NMR has successfully been used to distinguish between multiple interchangeable conformations in solution. uq.edu.au

The precise reporting of chemical shifts (δ) and coupling constants (J) is critical for accurate structural analysis, especially at high magnetic fields where small differences become significant. cam.ac.uk

| Hypothetical ¹H and ¹³C NMR Data for this compound | |

| Atom | ¹H Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~3.0 |

| H-1 | ~7.0-7.2 |

| H-3 | ~6.8-7.0 |

| H-4 | ~7.5-7.7 |

| H-5 | ~7.7-7.9 |

| H-6 | ~7.3-7.5 |

| H-7 | ~7.3-7.5 |

| H-8 | ~7.7-7.9 |

| H-9 (CH₂) | ~3.9 |

| C-2 | - |

| Quaternary Carbons | - |

Note: The table presents expected chemical shift ranges. Actual values are dependent on the solvent and experimental conditions.

Advanced mass spectrometry (MS) provides highly accurate mass measurements, enabling the confirmation of molecular formulas and the structural characterization of reaction products and intermediates. cam.ac.uk Techniques like high-resolution electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap analyzers can determine the mass of this compound with sub-ppm accuracy, confirming its elemental composition (C₁₅H₁₅N).

Tandem mass spectrometry (MS/MS) is used to probe the molecular structure by inducing fragmentation of the protonated molecule ([M+H]⁺). nih.gov In this process, the precursor ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

For this compound, the fragmentation pathway would likely involve characteristic losses. A primary fragmentation event could be the loss of a methyl radical (•CH₃) from the dimethylamino group. Subsequent fragmentations might include the loss of the entire dimethylamino group or cleavages within the fluorene ring system. The study of fragmentation patterns in related 2-aroylbenzofuran derivatives shows common processes like the elimination of small neutral molecules (e.g., CO) and radicals. nih.govst-andrews.ac.uk High-resolution MS is crucial to distinguish between fragments with very similar nominal masses, such as the loss of CO versus C₂H₄. manchester.ac.uk This level of detail is essential for identifying unknown reaction byproducts or metabolic products in complex mixtures. cam.ac.uk

| Plausible MS/MS Fragmentation of [this compound+H]⁺ | |

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) |

| 210.13 | 195.11 |

| 210.13 | 182.09 |

| 210.13 | 166.08 |

Note: The m/z values are calculated based on the most abundant isotopes.

Application of Absorption and Emission Spectroscopy for Probing Molecular Interactions

Absorption (UV-Vis) and emission (fluorescence) spectroscopy are highly sensitive to the electronic structure of a molecule and its interactions with the local environment. For this compound, these techniques reveal significant insights into its behavior in different solvents and its capacity for intermolecular interactions.

This compound exhibits solvatochromism, where the position of its absorption and emission bands changes with the polarity of the solvent. This behavior is characteristic of molecules with a significant difference in dipole moment between their ground and excited states. The dimethylamino group acts as an electron donor and the fluorene moiety as the π-system acceptor, creating an intramolecular charge transfer (ICT) character upon photoexcitation. drugfuture.com

In nonpolar solvents, the molecule displays absorption and emission spectra characteristic of the locally excited (LE) state. As solvent polarity increases, the emission spectrum shows a pronounced bathochromic (red) shift. This is known as fluorosolvatochromism and indicates that the excited ICT state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. drugfuture.commdpi.com This relationship can be modeled using the Lippert-Mataga equation, which correlates the Stokes shift (the energy difference between the absorption and emission maxima) with a solvent polarity function. drugfuture.com

The fluorescence quantum yield of this compound is also highly dependent on the solvent environment. In aprotic solvents, it exhibits strong emission from the ICT state. However, in aqueous media, the fluorescence yield is significantly reduced. drugfuture.com

| Illustrative Solvatochromic Data for this compound | |

| Solvent | Polarity [ET(30) kcal/mol] |

| Cyclohexane | 31.2 |

| Toluene | 33.9 |

| Tetrahydrofuran (THF) | 37.4 |

| Acetonitrile | 45.6 |

| Methanol | 55.4 |

Note: This table contains representative data based on the known behavior of 2-(dimethylamine)fluorene and similar compounds. drugfuture.com

Beyond general polarity effects, specific solute-solvent interactions like hydrogen bonding can profoundly influence the photophysical properties of this compound. The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor in protic solvents like alcohols and water.

In proton-accepting solvents, this compound can exhibit complex excited-state behavior. drugfuture.com Hydrogen bonding to the nitrogen atom can enhance the electron-donating strength of the dimethylamino group, further promoting the formation of a charge-transfer state. uiowa.edu This specific interaction can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group rotates out of the plane of the fluorene ring in the excited state. drugfuture.com The formation of non-emissive or weakly emissive TICT states provides an efficient non-radiative decay pathway, which explains the observed quenching of fluorescence in certain protic solvents. drugfuture.com

Time-resolved fluorescence spectroscopy can be used to monitor these dynamics directly, revealing the lifetimes of the different excited species (LE, ICT, TICT) and the rates of interconversion between them. The interplay between the ICT state and hydrogen bonding interactions is a key factor governing the molecule's fluorescence response. drugfuture.com

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) offers the most definitive and high-resolution picture of a molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be constructed.

An SCXRD analysis of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles. This data would definitively establish the planarity of the fluorene ring system and the geometry of the dimethylamino substituent, including the degree of pyramidalization at the nitrogen atom and its orientation relative to the aromatic ring.

Furthermore, the crystal structure reveals how the molecules pack together in the solid state. It provides information on intermolecular interactions, such as van der Waals forces or potential weak C-H···π interactions, which govern the crystal's stability and physical properties. While obtaining a suitable single crystal can be a challenge, the structural information it provides is unparalleled in its accuracy and detail. The Cambridge Structural Database (CSD) serves as the world's repository for small-molecule crystal structures, and experimental data for derivatives of this compound are available within this database. drugfuture.com

Computational and Theoretical Chemistry Investigations of 2 Dimethylaminofluorene

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and energy landscape of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into orbital energies, electron distribution, and molecular stability.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the ground-state properties of medium to large-sized molecules like 2-Dimethylaminofluorene. researchgate.netmdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule as a functional of its electron density. mdpi.com From a single ground-state DFT calculation, a host of reactivity descriptors can be derived, primarily from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

These descriptors, part of a framework known as Conceptual DFT, help rationalize and predict the chemical behavior of the molecule:

Ionization Potential (I) and Electron Affinity (A) : Approximated by the negative of the HOMO and LUMO energies, respectively (Koopmans' theorem). They represent the energy required to remove an electron and the energy released when an electron is added.

Electronegativity (χ) : The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) and Softness (S) : Hardness (η = (I - A) / 2) is a measure of resistance to change in electron distribution. Its inverse, softness (S = 1/η), indicates how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : This descriptor (ω = μ² / 2η) quantifies the ability of a molecule to accept electrons, acting as an electrophile.

| Parameter | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -5.85 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.95 | Energy of the lowest unoccupied molecular orbital |

| Ionization Potential (I) | -EHOMO | 5.85 | Energy needed to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.95 | Energy released upon gaining an electron |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.90 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | (I + A) / 2 | 3.90 | Overall electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | 1.95 | Resistance to electronic change |

| Chemical Softness (S) | 1 / η | 0.51 | Ease of electronic polarization |

| Electrophilicity Index (ω) | χ² / (2η) | 3.90 | Capacity to accept electrons |

To understand the photophysical properties of this compound, such as its absorption and fluorescence, it is necessary to investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its favorable combination of low computational cost and reasonable accuracy for many organic molecules. rsc.orgchemrxiv.orgarxiv.org

TD-DFT calculations provide several key pieces of information:

Vertical Excitation Energies : The energy difference between the ground state and various excited states, corresponding to the absorption of light. These energies are used to predict the position of absorption bands in a UV-Vis spectrum.

Oscillator Strengths : A measure of the probability of a given electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption peaks.

Nature of Transitions : Analysis of the molecular orbitals involved in an excitation (e.g., from HOMO to LUMO) reveals its character, such as a π → π* or n → π* transition. For aromatic systems like fluorene (B118485), the lowest energy transitions are typically π → π* in nature. mdpi.com

Electron Density Difference Maps : These maps visualize the redistribution of electron density upon photoexcitation, highlighting which parts of the molecule gain or lose electron density. nih.gov This is particularly important for understanding charge-transfer states.

Semi-empirical methods, such as ZINDO/S, offer a faster but generally less accurate alternative for simulating electronic spectra and are sometimes used for very large systems or high-throughput screening. nih.gov These calculations are crucial for interpreting experimental spectra and designing molecules with specific photophysical properties.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.65 | HOMO → LUMO (95%) |

| S2 | 3.98 | 312 | 0.02 | HOMO-1 → LUMO (88%) |

| S3 | 4.21 | 294 | 0.41 | HOMO → LUMO+1 (91%) |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a molecule, molecular modeling and dynamics simulations are used to explore its physical behavior over time. google.com Conformational analysis, the study of the different spatial arrangements (conformations) a molecule can adopt through bond rotations, is critical for understanding its properties and biological activity. ijpsr.comlumenlearning.com For a molecule like this compound, rotation around the single bond connecting the dimethylamino group to the fluorene ring is of particular interest.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's dynamic behavior. chemrxiv.org In the context of this compound, MD simulations are particularly useful for:

Exploring the Conformational Landscape : By simulating the molecule over nanoseconds or longer, MD can identify the most stable (lowest energy) conformations and the energy barriers between them.

Simulating Solvation Effects : MD simulations explicitly include solvent molecules (e.g., water, ethanol, or acetonitrile), allowing for a detailed investigation of solute-solvent interactions. nih.gov The structure of the solvent shell around the molecule can be analyzed using tools like the radial distribution function. researchgate.net Studies on similar fluorene derivatives have shown that specific interactions, such as hydrogen bonding with protic solvents, can play a central role in mediating the molecule's relaxation dynamics after photoexcitation. nih.govacs.org

These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in solution.

Computational Prediction of Reaction Pathways, Transition States, and Reaction Kinetics

A primary goal of computational chemistry is to predict how and how fast chemical reactions occur. This is achieved by mapping the potential energy surface (PES) of a reacting system. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms.

Key concepts in the computational study of reaction pathways include:

Reactants and Products : These correspond to local minima on the PES.

Transition State (TS) : This is the highest energy point along the lowest-energy path between reactants and products. wikipedia.org It represents a kinetic bottleneck and is mathematically defined as a first-order saddle point on the PES (a minimum in all directions except one, which is the reaction coordinate). johnhogan.info

Activation Energy (Ea) : The energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction.

Computational chemists use various algorithms to locate the structures of transition states. Once the reactant, transition state, and product structures and their energies are known, reaction kinetics can be estimated using Transition State Theory (TST). wikipedia.orgjohnhogan.infoiitd.ac.in The Eyring equation, a cornerstone of TST, relates the rate constant (k) of a reaction to the Gibbs free energy of activation (ΔG‡). wikipedia.org

ΔG‡ is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions, which can be calculated from the vibrational frequencies of the reactant and transition state structures. This allows for the ab initio prediction of reaction rates, providing powerful insights into reaction mechanisms without the need for experiment. For an aromatic amine like this compound, these methods could be used to predict the outcomes and rates of reactions such as electrophilic substitution or oxidation.

| Parameter | Value | Description |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | +21.5 kcal/mol | The change in heat content in going from reactant to transition state. |

| Entropy of Activation (ΔS‡) | -5.2 cal/(mol·K) | The change in disorder in going from reactant to transition state. A negative value suggests a more ordered TS. |

| Gibbs Free Energy of Activation (ΔG‡) | +23.0 kcal/mol | The overall energetic barrier to reaction at a standard temperature (298.15 K), determining the reaction rate. |

Mechanistic Bio Organic Chemistry and Enzymatic Transformations of 2 Dimethylaminofluorene Excluding Clinical/pharmacology

In Vitro Enzymatic Metabolism of 2-Dimethylaminofluorene by Biotransforming Enzymes

The in vitro metabolism of this compound is a multi-step process involving initial oxidative transformations by Phase I enzymes, followed by conjugation reactions catalyzed by Phase II enzymes. These processes convert the lipophilic parent compound into more water-soluble metabolites, facilitating their eventual elimination.

Role of Cytochrome P450 Monooxygenases in N-Oxidation and Hydroxylation Pathways (Focus on enzyme mechanism and substrate specificity)

Cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes, are pivotal in the initial metabolic activation and detoxification of this compound. These enzymes catalyze oxidative reactions, primarily N-demethylation, N-oxidation, and aromatic ring hydroxylation. While direct studies on this compound are limited, extensive research on the closely related compound, 2-acetylaminofluorene (B57845) (2-AAF), provides significant insights into the probable metabolic pathways.

The metabolism of tertiary amines like this compound by CYPs is initiated by the abstraction of an electron from the nitrogen atom by the activated iron-oxygen species in the enzyme's active site. This is followed by either hydrogen abstraction from one of the methyl groups, leading to N-demethylation, or oxygen rebound, resulting in N-oxidation.

N-Demethylation: This process occurs sequentially, first converting this compound to 2-(N-methylamino)fluorene and subsequently to 2-aminofluorene. Various CYP isoforms, including CYP3A4, CYP2B6, and CYP2C9, are known to catalyze the N-demethylation of various xenobiotics nih.govbohrium.comresearchgate.netmdpi.com. The substrate specificity is dictated by the architecture of the enzyme's active site, which accommodates the fluorene (B118485) ring system.

N-Oxidation: This pathway leads to the formation of 2-(N,N-dimethylamino)fluorene-N-oxide. N-oxidation is a critical step in the bioactivation of many aromatic amines, as the resulting N-hydroxy metabolites can be further metabolized to reactive electrophiles.

Ring Hydroxylation: CYPs also catalyze the hydroxylation of the aromatic fluorene ring at various positions. This is generally considered a detoxification pathway, as the resulting hydroxylated metabolites are more readily conjugated and excreted. Studies on 2-AAF have shown that hydroxylation can occur at multiple positions on the fluorene ring, and the specific regioselectivity is dependent on the specific CYP isoform involved nih.gov.

The enzymatic mechanism of CYP-mediated oxidation involves a catalytic cycle where the heme iron is reduced and binds molecular oxygen. The substrate, this compound, binds to the active site, and a series of electron and proton transfers lead to the formation of a highly reactive iron(IV)-oxo porphyrin radical cation (Compound I). This species is responsible for abstracting a hydrogen atom or an electron from the substrate, initiating the oxidation process.

| Metabolic Pathway | Key Enzymes (Inferred) | Resulting Metabolites |

| N-Demethylation | CYP3A4, CYP2B6, CYP2C9 | 2-(N-methylamino)fluorene, 2-aminofluorene |

| N-Oxidation | Cytochrome P450 isoforms | 2-(N,N-dimethylamino)fluorene-N-oxide |

| Ring Hydroxylation | Cytochrome P450 isoforms | Various hydroxylated this compound isomers |

Phase II Conjugation Reactions in Reconstituted Enzyme Systems (e.g., glucuronidation, sulfation)

Following Phase I oxidation, the metabolites of this compound, particularly the hydroxylated and N-oxidized products, undergo Phase II conjugation reactions. These reactions, catalyzed by transferase enzymes, involve the addition of endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion. The primary conjugation reactions are glucuronidation and sulfation.

Glucuronidation: This process is mediated by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the functional groups of the substrates. The N-hydroxy and ring-hydroxylated metabolites of this compound are expected to be excellent substrates for UGTs. A method for the assay of glucuronidation of C- and N-hydroxylated metabolites of the carcinogen N-2-fluorenylacetamide has been described, which could be adapted for this compound metabolites nih.gov.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups. The N-hydroxy and phenolic metabolites of this compound are likely substrates for sulfation. The sulfation of N-hydroxy-2-acetylaminofluorene has been shown to be a critical step in its metabolic activation to a reactive electrophile, and a similar pathway can be inferred for the N-hydroxy metabolite of this compound nih.govnih.gov.

In reconstituted enzyme systems, the rates and extent of these conjugation reactions can be studied by incubating the Phase I metabolites with purified or recombinant UGTs and SULTs in the presence of their respective cofactors.

| Conjugation Reaction | Key Enzymes (Inferred) | Substrates (Inferred Metabolites) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | N-hydroxy-2-Dimethylaminofluorene, Hydroxylated this compound |

| Sulfation | Sulfotransferases (SULTs) | N-hydroxy-2-Dimethylaminofluorene, Hydroxylated this compound |

Molecular Interactions with Biological Macromolecules in Cell-Free Systems

The reactive metabolites of this compound, generated through enzymatic activation, can interact with cellular macromolecules such as DNA and proteins. These interactions can be either covalent, leading to the formation of stable adducts, or non-covalent.

Covalent Adduct Formation with DNA and Proteins in Model Systems (Mechanistic insights into binding)

The bioactivation of this compound, particularly through N-oxidation followed by sulfation or glucuronidation, can lead to the formation of highly reactive electrophilic species, such as nitrenium ions. These electrophiles can readily attack nucleophilic sites in DNA and proteins, forming covalent adducts.

DNA Adducts: The primary targets for adduction in DNA are the guanine (B1146940) and adenine (B156593) bases. For the related compound 2-AAF, the major DNA adducts are formed at the C8 and N2 positions of guanine nih.govnih.govnih.gov. The formation of these adducts can distort the DNA helix, leading to mutations if not repaired. In vitro studies with 2-AAF and its metabolites have demonstrated their ability to bind covalently to DNA in cell-free systems nih.gov. The specific adducts formed can be identified and quantified using techniques like mass spectrometry and ³²P-postlabeling bohrium.comnih.gov.

Protein Adducts: Reactive metabolites can also form covalent adducts with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and histidine. These adducts can alter the structure and function of proteins, potentially leading to cellular dysfunction. The formation of protein adducts by reactive metabolites has been demonstrated for various compounds, and similar mechanisms are expected for this compound researchgate.net.

The mechanism of covalent binding involves the nucleophilic attack of electron-rich atoms in DNA and proteins on the electrophilic metabolite. The stability and chemical nature of the resulting adducts depend on the specific metabolite and the target macromolecule.

Non-Covalent Binding Interactions with Purified Enzymes or Receptor Mimics (e.g., binding kinetics, structural basis of interaction)

In addition to covalent interactions, this compound and its metabolites can engage in non-covalent binding with biological macromolecules. These interactions, which include hydrogen bonding, van der Waals forces, and hydrophobic interactions, are typically reversible and play a crucial role in enzyme-substrate recognition and the modulation of protein function.

The binding of this compound to the active site of CYP450 enzymes is a prerequisite for its metabolism. The affinity of this binding can be quantified by determining the Michaelis-Menten constant (Km) in enzyme kinetic studies nih.gov. The structural basis for these interactions can be investigated using techniques like X-ray crystallography and molecular modeling, which can reveal the specific amino acid residues involved in substrate binding.

Non-covalent interactions of polyphenolic compounds with digestive enzymes have been studied, revealing that these interactions are mainly regulated by van der Waals forces, hydrogen bonding, and hydrophobic interactions nih.gov. Similar principles would apply to the interaction of this compound with various enzymes.

Use of this compound as a Mechanistic Probe in Cellular Research Models (In Vitro, Non-Clinical Focus)

Given its structural similarity to the well-studied carcinogen 2-acetylaminofluorene, this compound can serve as a valuable mechanistic probe in in vitro toxicological and cancer research models.

Its metabolism by CYP enzymes and subsequent formation of DNA adducts make it a useful tool for studying the mechanisms of metabolic activation and genotoxicity. For example, it can be used in cell-based assays to investigate the role of specific CYP isoforms in the bioactivation of aromatic amines. By using cells expressing different CYP enzymes, the contribution of each enzyme to the metabolic activation of this compound can be dissected.

Furthermore, this compound can be employed to study DNA repair pathways. By treating cells with this compound and monitoring the formation and removal of DNA adducts over time, researchers can gain insights into the efficiency and mechanisms of DNA repair processes that protect against the genotoxic effects of aromatic amines.

Elucidation of Specific Biochemical Pathways or Molecular Targets

Detailed research specifically elucidating the biochemical pathways and molecular targets of this compound remains limited in publicly available scientific literature. However, based on the metabolism of structurally similar compounds, particularly other fluorene derivatives and compounds containing dimethylamino groups, several potential metabolic routes can be hypothesized.

One probable pathway is N-demethylation , a common metabolic reaction for compounds with dimethylamino moieties. This process involves the enzymatic removal of one or both methyl groups, leading to the formation of 2-methylaminofluorene and subsequently 2-aminofluorene. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Another potential metabolic transformation is N-oxidation , where the nitrogen atom of the dimethylamino group is oxidized to form this compound N-oxide. This reaction can be mediated by both CYP enzymes and flavin-containing monooxygenases (FMOs).

Furthermore, aromatic hydroxylation of the fluorene ring system is a likely metabolic pathway. This involves the introduction of a hydroxyl group at various positions on the aromatic rings, leading to the formation of different hydroxylated metabolites. Studies on the related compound, 2-acetylaminofluorene (AAF), have demonstrated that hydroxylation occurs at several positions, including C3, C5, C7, and C9, and is catalyzed by different CYP isoforms. While the specific regioselectivity of hydroxylation for this compound may differ, the involvement of CYP enzymes in this process is highly probable.

The identification of specific molecular targets of this compound and its metabolites is an area that requires further investigation. Research on other carcinogenic aromatic amines suggests that reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, which is often a critical step in the initiation of carcinogenesis.

Response of Cellular Components to Fluorene Derivatives (e.g., enzyme induction, gene expression analysis in vitro)

While direct in vitro studies on the response of cellular components to this compound are not extensively documented, research on the closely related compound 2-acetylaminofluorene (AAF) provides valuable insights into the potential cellular effects of fluorene derivatives.

Enzyme Induction:

Studies have shown that AAF can induce the expression of various drug-metabolizing enzymes. For instance, treatment of rat hepatocytes with AAF has been shown to increase the levels of microsomal epoxide hydrolase, cytochrome P-450, NADPH-cytochrome c reductase, and cytochrome b5. nih.gov This induction of xenobiotic-metabolizing enzymes can alter the metabolic activation and detoxification of the compound itself and other xenobiotics.

The induction of specific cytochrome P450 isoforms is a key aspect of the cellular response to AAF. In both rat and human hepatocytes, AAF has been shown to induce CYP1A1 and CYP1A2. nih.gov This induction is significant as these enzymes are involved in the metabolic activation of AAF to its ultimate carcinogenic forms.

Gene Expression Analysis in vitro:

In vitro studies with AAF have demonstrated its ability to modulate the expression of genes involved in various cellular processes. In cultured rat hepatocytes, AAF treatment led to an increased expression of the mdr1 (multidrug resistance 1) gene, which encodes for P-glycoprotein, an efflux transporter. nih.gov This suggests a potential mechanism of cellular defense against the toxic effects of the compound. However, this response was found to be species-specific, as no change in MDR1 mRNA levels was observed in human hepatocytes treated with AAF. nih.gov

Interactive Data Table: Enzyme Induction by 2-Acetylaminofluorene in Rat Liver Microsomes

| Enzyme | Fold Increase (over control) |

| Microsomal Epoxide Hydrolase | 7.62 |

| Cytochrome P-450 | 1.43 |

| NADPH-cytochrome c reductase | 1.60 |

| Cytochrome b5 | 1.71 |

| Cytoplasmic DT-diaphorase | 2.29 |

| Glutathione S-transferase | 2.00 - 2.50 |

Data sourced from a study on the effects of 2-acetylaminofluorene treatment in rats. nih.gov

Advanced Applications of 2 Dimethylaminofluorene in Material Science and Chemical Sensing

Development of Fluorescent Probes for Chemical and Environmental Sensing Applications

The strong fluorescence of the 2-Dimethylaminofluorene core serves as a foundation for the design of sensitive and selective fluorescent probes. By incorporating specific recognition moieties, sensors that respond to changes in their environment, such as pH or the presence of specific analytes, can be developed.

pH-Responsive Fluorescent Systems Based on this compound

While the direct application of this compound as a pH probe is not extensively documented in publicly available research, the fundamental properties of aromatic amines suggest its potential for such applications. The nitrogen atom of the dimethylamino group can be protonated in acidic conditions, which would significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. This protonation event can lead to a change in the fluorescence intensity or a shift in the emission wavelength, forming the basis of a pH-sensing mechanism.

The development of pH-sensitive fluorescent dyes often involves the strategic placement of acidic or basic functional groups on a fluorophore. In the case of this compound, the dimethylamino group itself can act as the pH-responsive unit. The equilibrium between the neutral and protonated forms of the amine would be pH-dependent, leading to a measurable change in fluorescence. For instance, protonation typically leads to a blue shift in the emission spectrum due to the decreased electron-donating ability of the ammonium (B1175870) group compared to the amino group.

Although specific research on this compound-based pH sensors is limited, studies on related compounds, such as boron-phenylpyrrin dyes, demonstrate the principle of using protonation to induce a color change and a red shift in both absorption and fluorescence emission, making them suitable as pH sensors. researchgate.net

Sensing of Metal Ions or Organic Analytes in Non-Biological Matrices

The electron-rich nature of the this compound molecule makes it a candidate for the development of fluorescent chemosensors for the detection of various analytes, including metal ions and organic molecules. The interaction between the analyte and the fluorene (B118485) derivative can lead to a change in the fluorescence signal, such as quenching or enhancement, allowing for quantitative detection.

The design of such sensors typically involves the incorporation of a specific binding site for the target analyte. For metal ion detection, chelating groups can be attached to the fluorene scaffold. Upon binding of a metal ion, processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) can be modulated, resulting in a change in fluorescence. For example, a fluorene derivative has been investigated as a sensor for Zn(2+) ions, showing high sensitivity and selectivity through both absorption and fluorescence titration. researchgate.net The binding of the metal ion to the sensor molecule resulted in a ratiometric fluorescence response. researchgate.net

While specific examples of this compound-based sensors for organic analytes are not prevalent in the literature, the principles of fluorescent sensing can be applied. By functionalizing the fluorene core with receptors that can selectively bind to organic molecules through interactions like hydrogen bonding or host-guest chemistry, it is possible to create sensors for a wide range of organic pollutants or other molecules of interest.

Integration into Organic Electronic Devices and Optoelectronic Materials

The semiconducting properties of fluorene-based polymers have made them a key class of materials for organic electronics. The incorporation of the this compound unit into these polymers can influence their electronic properties and device performance.

Use as a Dopant or Active Layer Component in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

In Organic Light-Emitting Diodes (OLEDs), this compound derivatives could potentially be used as emissive dopants in a host material. The host material would be responsible for charge transport, and upon exciton (B1674681) formation, the energy would be transferred to the this compound dopant, which would then emit light. The color of the emission would be determined by the energy levels of the dopant. The efficiency of this process depends on the energy level alignment between the host and the dopant.

In the context of Organic Photovoltaics (OPVs), this compound could be incorporated into donor-acceptor copolymers that form the active layer of the solar cell. The electron-donating nature of the dimethylamino group would make it a suitable component for the donor material. The performance of such a device would depend on factors like the material's absorption spectrum, energy levels, and charge carrier mobility. While specific research on this compound in high-performance OPVs is not widely reported, the broader class of fluorene-based copolymers is actively being investigated for this application. nankai.edu.cn

Studies on Charge Transport and Exciton Dynamics within this compound-Containing Materials

The efficiency of organic electronic devices is critically dependent on the charge transport characteristics and exciton dynamics of the materials used. The arrangement of molecules in the solid state significantly influences these properties.

Charge Transport: The mobility of charge carriers (holes and electrons) through a material is a key parameter for device performance. In polymers containing this compound units, charge transport would occur through hopping between adjacent fluorene moieties. The presence of the dimethylamino group would likely influence the hole mobility due to its electron-donating nature. Studies on related fluorene-based copolymers have investigated hole mobility and the impact of different acceptor units. mdpi.com

Exploration of this compound in Advanced Functional Materials (e.g., specialty dyes, pigments)

The chromophoric nature of this compound makes it a candidate for the development of specialty dyes and pigments. By chemically modifying the fluorene core, it is possible to tune the color and other properties of the resulting materials.

One approach to creating new dyes is through the formation of azo compounds. Azo dyes are characterized by the -N=N- group, which acts as a strong chromophore. The synthesis of novel azo dyes based on a fluorene scaffold containing a thiazole (B1198619) unit has been reported. researchgate.net These dyes exhibit interesting spectral properties that are influenced by the solvent and substituents. researchgate.net While this study does not use this compound directly, it demonstrates the potential of the fluorene core in creating new colorants. The incorporation of the dimethylamino group would be expected to act as a strong auxochrome, likely leading to a bathochromic (red) shift in the absorption spectrum and potentially enhancing the color intensity.

Emerging Methodologies and Future Research Trajectories for 2 Dimethylaminofluorene

Innovative Synthetic Strategies for Enhanced Sustainability and Selectivity

The development of sustainable and selective synthetic methods for producing 2-dimethylaminofluorene and its derivatives is a key focus of contemporary chemical research. Traditional synthetic routes often rely on harsh reaction conditions, stoichiometric reagents, and multi-step processes that generate significant chemical waste. Modern strategies aim to overcome these limitations by emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

One promising approach involves the use of catalytic C-H activation/functionalization reactions. This strategy allows for the direct introduction of the dimethylamino group onto the fluorene (B118485) backbone, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Research is ongoing to develop highly selective catalysts, often based on transition metals like palladium or rhodium, that can precisely target the C2 position of the fluorene ring system.

Furthermore, the principles of green chemistry are being integrated into the synthesis of this compound. This includes the exploration of alternative reaction media, such as supercritical fluids or aqueous systems, to replace volatile organic solvents. Additionally, the use of microwave-assisted synthesis is being investigated to accelerate reaction times and improve energy efficiency.

The table below summarizes key aspects of emerging sustainable synthetic strategies for this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic C-H Amination | Direct functionalization of the fluorene C-H bond. | Fewer synthetic steps, higher atom economy, reduced waste. |

| Green Solvents | Use of water, supercritical CO2, or bio-based solvents. | Reduced environmental impact, improved safety. |

| Microwave-Assisted Synthesis | Rapid heating and accelerated reaction rates. | Shorter reaction times, increased energy efficiency. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced control over reaction parameters, improved safety and scalability. |

Exploration of Novel Catalytic Transformations and Reaction Platforms

The unique electronic and structural properties of this compound make it an attractive substrate for a variety of novel catalytic transformations. The electron-donating dimethylamino group and the extended π-system of the fluorene core can be exploited to facilitate a range of chemical reactions, leading to the synthesis of complex and functional molecules.

Researchers are exploring the use of this compound as a building block in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions, catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the fluorene ring, enabling the construction of elaborate molecular architectures.

Moreover, the development of novel reaction platforms, such as those based on photoredox catalysis, is opening up new avenues for the functionalization of this compound. These methods utilize visible light to initiate chemical transformations under mild conditions, offering a more sustainable alternative to traditional thermal methods.

The following table details potential catalytic transformations involving this compound.

| Catalytic Transformation | Catalyst Type | Potential Products |

| Suzuki Coupling | Palladium-based | Biaryl compounds |

| Heck Coupling | Palladium-based | Alkenyl-substituted fluorenes |

| Sonogashira Coupling | Palladium/Copper-based | Alkynyl-substituted fluorenes |

| Buchwald-Hartwig Amination | Palladium-based | N-arylated fluorenes |

| Photoredox Catalysis | Ruthenium or Iridium complexes | Radically functionalized fluorenes |

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the optimization of synthetic processes and the rational design of new chemical transformations. Advanced spectroscopic and imaging techniques are now being employed to study the synthesis and reactions of this compound in real-time, providing unprecedented insights into reaction kinetics, intermediates, and transition states.

Techniques such as in-situ NMR and Raman spectroscopy allow for the continuous monitoring of reaction mixtures, enabling the identification and quantification of reactants, products, and transient intermediates. nih.gov This information is invaluable for elucidating complex reaction pathways and for optimizing reaction conditions to maximize yield and selectivity.

Furthermore, advanced imaging techniques, such as fluorescence microscopy, are being used to visualize chemical processes at the micro- and nanoscale. nih.govnih.gov For instance, by tagging molecules with fluorescent probes, it is possible to track their movement and interactions within a reaction system, providing spatial and temporal information that is not accessible through bulk spectroscopic methods.

This table highlights some advanced techniques for mechanistic studies.

| Technique | Information Obtained | Application to this compound |

| In-situ NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Elucidation of reaction mechanisms and kinetics. |

| In-situ Raman Spectroscopy | Vibrational information for structural characterization of species in solution. | Monitoring of catalyst speciation and substrate conversion. |

| Stopped-Flow Spectroscopy | Rapid kinetics of fast reactions. | Study of initial reaction rates and short-lived intermediates. |

| Fluorescence Microscopy | Spatial distribution and dynamics of fluorescently labeled molecules. | Visualization of catalytic processes on solid supports or in multiphase systems. nih.govnih.gov |

Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry has emerged as a powerful tool for predicting the structure, properties, and reactivity of molecules, thereby accelerating the discovery and development of new chemical entities and processes. researchgate.netnih.gov In the context of this compound, predictive computational models are being used to establish quantitative structure-reactivity relationships (QSRRs), which correlate the molecular structure of derivatives with their chemical behavior.

Density Functional Theory (DFT) calculations, for example, can be used to predict various molecular properties, including electronic structure, bond energies, and reaction barriers. nih.gov This information can be used to rationalize experimentally observed reactivity trends and to guide the design of new derivatives with desired properties.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment. researchgate.net For this compound, MD simulations can be used to study its conformational preferences, solvation effects, and interactions with catalysts or biological macromolecules.

The table below outlines the application of computational models in this field.

| Computational Model | Predicted Properties | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reaction energies. nih.gov | Understanding reactivity, predicting spectroscopic properties. nih.gov |

| Ab initio methods | Highly accurate electronic structure calculations. | Benchmarking DFT results, studying reaction mechanisms. |

| Molecular Dynamics (MD) | Conformational dynamics, solvation structure, transport properties. researchgate.net | Simulating behavior in different environments, studying intermolecular interactions. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular descriptors with physical or chemical properties. | Predicting properties of new derivatives, guiding materials design. |

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Mechanistic Biology

The versatile properties of this compound have positioned it at the forefront of multidisciplinary research, bridging the fields of chemistry, materials science, and mechanistic biology. Its unique combination of a rigid, planar fluorene core and an electron-donating dimethylamino group gives rise to interesting photophysical and electronic properties that are being exploited in a variety of applications.

In materials science, this compound and its derivatives are being investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. nih.gov The ability to tune the electronic properties of these materials by modifying the chemical structure of the fluorene unit makes them highly attractive for these applications.

In the realm of mechanistic biology, fluorescent derivatives of this compound are being developed as probes for studying biological processes. Their sensitivity to the local environment allows them to be used for sensing applications, such as the detection of metal ions or changes in pH. Furthermore, their ability to intercalate into DNA makes them potential candidates for the development of new therapeutic agents.

This table summarizes the multidisciplinary applications of this compound.

| Research Area | Application | Key Properties |

| Materials Science | Organic electronics (OLEDs, OPVs), nonlinear optics. nih.gov | Tunable electronic and photophysical properties, high charge carrier mobility. nih.gov |

| Mechanistic Biology | Fluorescent probes for bioimaging and sensing. | Environment-sensitive fluorescence, potential for DNA intercalation. |

| Supramolecular Chemistry | Building blocks for self-assembling systems. | Planar structure, potential for π-π stacking interactions. |

| Catalysis | Ligands for transition metal catalysts. | Electron-rich nature, potential for catalyst stabilization. |

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) models for this compound derivatives?

- Methodology : Train random forest or neural network models on datasets incorporating molecular descriptors (e.g., topological polar surface area, H-bond donors). Validate using leave-one-out cross-validation and external test sets. Prioritize derivatives with predicted IC50 values <10 μM for experimental validation. Open-source tools like RDKit or PaDEL-Descriptor streamline feature extraction .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.